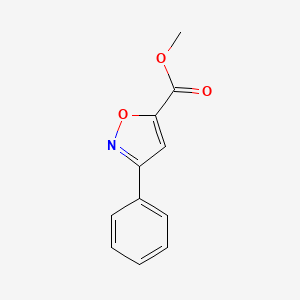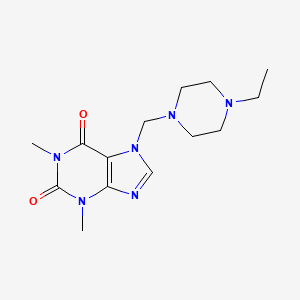![molecular formula C14H20N2O2S2 B2495380 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2415543-15-4](/img/structure/B2495380.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dithiepan ring, a hydroxy group, and a urea moiety, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea typically involves the following steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Urea Moiety: The final step involves the reaction of the dithiepan derivative with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea: Similar structure but lacks the methyl group on the aromatic ring.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(4-methylphenyl)urea: Similar structure but with the methyl group in a different position on the aromatic ring.
Uniqueness
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-11-4-2-3-5-12(11)16-13(17)15-8-14(18)9-19-6-7-20-10-14/h2-5,18H,6-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIHNSCYOCVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
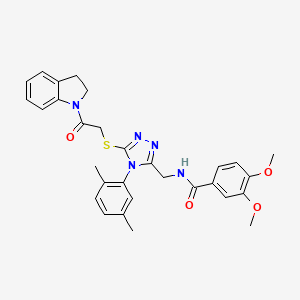
![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)
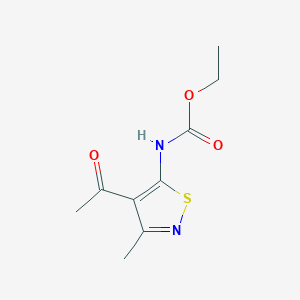
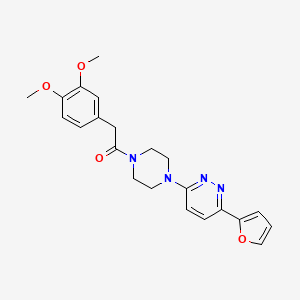
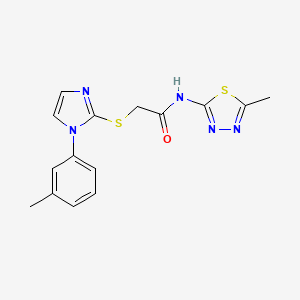
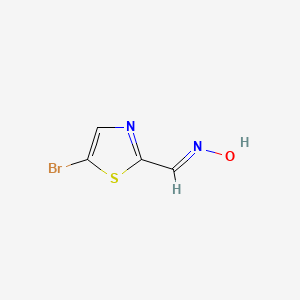
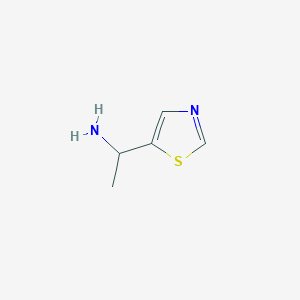
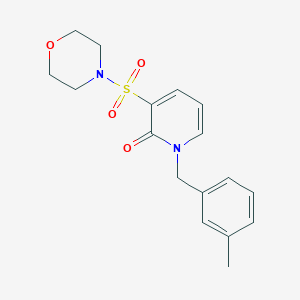
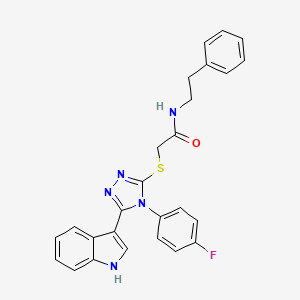
![rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid](/img/structure/B2495311.png)
![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
